5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3OS/c1-23-12-19-5-8(15)10(21-12)11(22)20-9-4-6(13(16,17)18)2-3-7(9)14/h2-5H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDMBWYEKSDEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including data tables, case studies, and detailed research findings.
Molecular Characteristics
- Molecular Formula : C₁₄H₉ClF₃N₃OS
- Molar Mass : 343.74 g/mol
- CAS Number : Not specified in the search results.
The structural features of this compound suggest potential interactions with biological targets, particularly due to the presence of halogen atoms and a methylsulfanyl group, which may influence its reactivity and biological efficacy.
Antitumor Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.
- Case Study : A derivative demonstrated superior efficacy against the MCF-7 breast cancer cell line, highlighting the potential of modifications in enhancing biological activity .
Anti-inflammatory Effects
Pyrimidine derivatives have been investigated for their anti-inflammatory properties. In vitro studies revealed that certain compounds inhibited cyclooxygenase-2 (COX-2) activity effectively.
This table illustrates that the compound's anti-inflammatory activity is comparable to established COX-2 inhibitors.
Antioxidant Activity
The antioxidant potential of pyrimidine derivatives has also been explored. Compounds derived from similar scaffolds showed robust activity in scavenging DPPH radicals, indicating their role in oxidative stress mitigation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications such as electron-withdrawing or electron-donating groups can significantly impact the compound's efficacy.
Key Findings
- Electron-Withdrawing Groups : The presence of chlorinated phenyl groups enhances lipophilicity and potentially increases binding affinity to biological targets.
- Methylsulfanyl Group : This group may facilitate interactions with thiol-containing biomolecules, enhancing biological activity.
Preparation Methods
Chlorination at Position 5
Carboxamide Formation at Position 4
The carboxamide group is installed through coupling of the pyrimidine-4-carboxylic acid derivative with 2-chloro-5-(trifluoromethyl)aniline. This process involves two stages:
Activation of the Carboxylic Acid
The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) in refluxing toluene. Excess SOCl₂ is removed under reduced pressure, and the resulting acid chloride is used without further purification. Alternative activation methods employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylacetamide (DMA) have shown comparable efficiency.
Amine Coupling
The acid chloride reacts with 2-chloro-5-(trifluoromethyl)aniline in the presence of triethylamine (Et₃N) as a base. Optimal conditions use dichloromethane (DCM) as the solvent at room temperature for 12 hours, yielding the carboxamide product in 78–82% purity. High-temperature microwave-assisted coupling (100°C, 30 minutes) improves reaction rates but requires careful moisture control.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent choice, temperature control, and reagent stoichiometry. Comparative data for key synthetic steps are summarized below:
Characterization and Analytical Techniques
Structural confirmation relies on complementary spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals distinct signals for the trifluoromethyl group (δ 7.8–8.1 ppm) and methylsulfanyl protons (δ 2.5 ppm).
- Mass Spectrometry : High-resolution mass spectra (HRMS) show the molecular ion peak at m/z 382.2 ([M+H]⁺), consistent with the molecular formula C₁₃H₈Cl₂F₃N₃OS.
- X-ray Crystallography : Single-crystal analysis confirms the orthogonal orientation of the trifluoromethylphenyl group relative to the pyrimidine plane.
Challenges and Mitigation Strategies
Key synthetic challenges include:
- Trifluoromethyl Group Stability : Decomposition under strong acidic conditions is minimized by maintaining reaction temperatures below 60°C during coupling steps.
- Regioselectivity in Chlorination : Use of sterically hindered bases (e.g., 2,6-lutidine) ensures exclusive chlorination at position 5.
- Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (1:3) gradients effectively separates the target compound from byproducts.
Applications and Industrial Relevance
The synthetic methodologies developed for this compound have broader implications in pharmaceutical chemistry, particularly for analogs targeting kinase inhibition and GABA receptor modulation. Scalable processes using continuous flow reactors are under investigation to reduce solvent waste and improve throughput.
Q & A
Q. Purity assurance :
- Monitor reaction progress with HPLC (High-Performance Liquid Chromatography) to detect intermediates .
- Final purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: Which spectroscopic techniques are critical for structural validation?
- NMR Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfanyl at C2, trifluoromethylphenyl at N) .
- 19F NMR to verify trifluoromethyl group integrity .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected ~440 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or intramolecular interactions (e.g., hydrogen bonding between carboxamide and pyrimidine) .
Basic: What biological targets are hypothesized for this compound?
Based on structural analogs:
- Kinase inhibition : Pyrimidine carboxamides often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) due to hydrogen bonding with the carboxamide group .
- Antimicrobial activity : Methylsulfanyl and trifluoromethyl groups enhance membrane permeability, potentially disrupting bacterial folate synthesis .
- Anti-inflammatory action : Trifluoromethylphenyl moieties may modulate COX-2 or NF-κB pathways .
Q. Validation steps :
- Perform enzyme inhibition assays (e.g., fluorescence polarization for kinases).
- Use cell-based models (e.g., LPS-induced inflammation in macrophages) .
Advanced: How can reaction conditions be optimized for scale-up synthesis?
- Solvent selection : Replace DMF with acetonitrile or THF to reduce toxicity and improve scalability .
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura coupling efficiency .
- DoE (Design of Experiments) : Use factorial designs to optimize temperature (80–120°C) and reagent stoichiometry (1.2–2.0 eq) for chlorination steps .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Systematic substitution :
- Assay panels : Test analogs against diverse targets (kinases, GPCRs) to identify selectivity profiles .
- Computational docking : Use AutoDock Vina to predict binding modes against prioritized targets (e.g., EGFR) .
Advanced: What challenges arise in crystallographic analysis of this compound?
- Polymorphism : Multiple crystal forms may exist due to flexible carboxamide and sulfanyl groups, requiring temperature-controlled crystallization .
- Weak intermolecular forces : Trifluoromethyl groups reduce polar interactions, complicating lattice formation. Use co-crystallization agents (e.g., succinic acid) to stabilize crystals .
- Data interpretation : Resolve overlapping electron densities (e.g., methylsulfanyl vs. chloro groups) via high-resolution synchrotron XRD .
Advanced: How to resolve contradictions in reported biological activity data?
- Case example : If Study A reports anticancer activity (IC₅₀ = 2 µM) while Study B shows no efficacy:
- Verify assay conditions : Check cell line specificity (e.g., HeLa vs. MCF-7) and incubation time .
- Analyze solubility : Poor DMSO solubility (>10 mM) may cause false negatives. Use cyclodextrin-based delivery .
- Confirm metabolic stability : Hepatic microsome assays to assess rapid degradation .
Advanced: What computational methods predict this compound’s physicochemical properties?
- LogP calculation : Use ChemAxon or Molinspiration to estimate lipophilicity (~3.5), critical for blood-brain barrier penetration .
- pKa prediction : The carboxamide group (pKa ~1.5) and pyrimidine nitrogen (pKa ~4.2) influence ionization at physiological pH .
- ADMET profiling : SwissADME or ADMET Predictor to model toxicity risks (e.g., hERG inhibition) .
Advanced: How to evaluate stability under physiological conditions?
- Forced degradation studies :
- Acidic/basic hydrolysis : Expose to HCl (0.1 M) or NaOH (0.1 M) at 37°C for 24 hours; monitor degradation via LC-MS .
- Oxidative stress : Treat with H₂O₂ (3%) to assess sulfanyl group susceptibility .
- Photostability : UV irradiation (320–400 nm) to detect isomerization or ring-opening .
Advanced: What alternative routes exist for introducing the trifluoromethylphenyl group?
- Direct coupling : Use Ullmann reaction with CuI/L-proline to attach pre-synthesized 2-chloro-5-(trifluoromethyl)aniline .
- Late-stage fluorination : Apply Balz-Schiemann reaction to diazonium salts for trifluoromethyl group introduction .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append trifluoromethyl-containing fragments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
